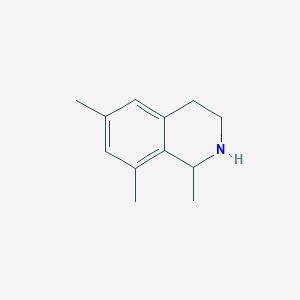

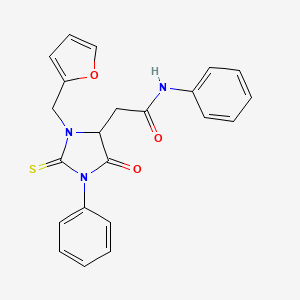

![molecular formula C29H24N2OS2 B2721629 N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide CAS No. 392248-38-3](/img/structure/B2721629.png)

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide” is a complex organic compound that contains a benzothiazole moiety. Benzothiazole derivatives have been extensively studied for their diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory .

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied using techniques like single-crystal X-ray diffraction, Hirshfeld surface analysis, and PIXEL calculations . These studies provide insights into the supramolecular arrangement of the molecules, the influence of various intermolecular interactions on the crystal structure, and the stability of the solid state of the compounds .科学的研究の応用

Synthesis and Antitumor Activity

A variety of N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, synthesized using a similar benzothiazole structure as a pharmacophoric group, have demonstrated considerable antitumor activity against human tumor cell lines derived from neoplastic diseases. These compounds have shown selective growth inhibitory properties, suggesting the benzothiazole structure's potential as a basis for developing novel anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Pharmacological Evaluation of Derivatives

Novel 4-thiazolidinone derivatives, designed and synthesized with essential functional groups for binding to benzodiazepine receptors, have shown significant anticonvulsant activity. This highlights the potential for compounds with a benzothiazole core to be developed into effective pharmacological agents targeting specific receptors (Faizi et al., 2017).

Antitumor Benzothiazoles Metabolism and Biological Properties

The study of 2-(4-Aminophenyl)benzothiazoles and their N-acetylated forms has provided insights into the role of metabolic oxidation in their mechanism of action as antitumor agents. This research into metabolic pathways and biological properties furthers the understanding of how these compounds exert their selective anticancer activity (Kashiyama et al., 1999).

Supramolecular Aggregation and Structural Analysis

Research into closely related N-(3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamides has provided valuable information on their molecular conformations and modes of supramolecular aggregation. These studies contribute to the broader understanding of how structural variations within benzothiazole derivatives can influence their physical and potentially pharmacological properties (Sagar et al., 2018).

Preclinical Evaluation and Prodrug Development

The development of amino acid prodrugs of novel antitumor 2-(4-amino-3-methylphenyl)benzothiazoles represents an innovative approach to overcome drug lipophilicity and improve bioavailability. This research into prodrug development is crucial for transitioning potent benzothiazole-based antitumor agents from laboratory to clinical use (Bradshaw et al., 2002).

作用機序

Target of Action

Benzothiazole derivatives, which this compound is a part of, have been extensively investigated and associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .

Mode of Action

It’s known that benzothiazole derivatives interact with their targets to exert their biological effects .

Biochemical Pathways

Benzothiazole derivatives are known to interact with various biochemical pathways to exert their biological effects .

Pharmacokinetics

A study on similar benzothiazole derivatives showed a favourable pharmacokinetic profile .

Result of Action

Benzothiazole derivatives are known to have diverse biological activities, suggesting a wide range of potential molecular and cellular effects .

特性

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-benzylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2OS2/c32-27(21-16-14-20(15-17-21)18-19-8-2-1-3-9-19)31-29-26(22-10-4-6-12-24(22)33-29)28-30-23-11-5-7-13-25(23)34-28/h1-3,5,7-9,11,13-17H,4,6,10,12,18H2,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORFYMUDIEVPQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=C(C=C3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-[2-(2-Aminoethoxy)phenoxy]ethyl)amine dihydrochloride](/img/no-structure.png)

![2-[[6-(3-Nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]-1-piperidin-1-ylethanone](/img/structure/B2721560.png)

![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2721561.png)

![(Z)-2-Cyano-3-(furan-2-yl)-N-[1-(3-imidazol-1-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2721562.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2721563.png)

![1-(4-fluorophenyl)-N-phenethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2721565.png)

![[(2-Ethoxyphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2721566.png)